[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves the reaction of 6-bromo-1,3-benzothiazole with piperidine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new polymers and resins .
Mechanism of Action
The mechanism of action of [1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 6-Bromo-1,3-benzothiazole
- 2-Bromobenzothiazole-6-methanol
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Comparison:
- 6-Bromo-1,3-benzothiazole: Lacks the piperidine and methanol groups, which may affect its biological activity and solubility.
- 2-Bromobenzothiazole-6-methanol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Contains a piperazine ring instead of piperidine, which can influence its pharmacological properties .
Conclusion
[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in research and industry.
Properties
IUPAC Name |
[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c14-10-3-4-11-12(6-10)18-13(15-11)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFESNDXRCBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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